molecular formula C38H75O10P B1197311 Dipalmitoylphosphatidylglycerol CAS No. 4537-77-3

Dipalmitoylphosphatidylglycerol

Cat. No. B1197311
CAS RN: 4537-77-3
M. Wt: 723 g/mol
InChI Key: BIABMEZBCHDPBV-UHFFFAOYSA-N
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Patent
US05789154

Procedure details

Liposomes were formed by the reversed-phase evaporation method, as described in Szoka, et al., Biochim. Biophys. Acta, 601 (1980) 559, and O'Connell, et al., Anal. Chem., 31 (1985) 142, the disclosures of which are hereby incorporated by reference, from a mixture of DPPC, cholesterol, DPPG, and Alachlor-DPPE conjugate in a molar ration of 5:5:0.5:0.01. Forty-three μmol of this mixture were dissolved in 4.2 ml of a solvent mixture containing chloroform-isopropyl ether-methanol (6:6:1,v/v). This solution was warmed to 45° C. and 0.7 ml of the dye solution was added with swirling. This mixture was sonicated for 5 minutes under a low flow of nitrogen. The organic phase was removed under vacuum on a rotary evaporator at 40° until all frothing had stopped. An additional 1.3 ml aliquot of the dye solution was added, and the liposomes were then sequentially extruded twice through each of two polycarbonate filters of decreasing pore sizes of 1.0 μm and 0.4 μm. The diameters of the liposome preparations were measured by laser scattering in a LA-900 particle size distribution analyzer (Horiba, Irvine, Calif.), using the manufacturers method, except that the usual sonication step was omitted to avoid lysis (rupture) of the liposomes. Finally, to remove any unencapsulated dye, the liposomes were gel filtered on a 1×14 cm Sephadex G-50 column and dialyzed overnight against TBS at 4° C. When stored at 4° C., there was no significant leakage of dye over a period of 9 months as described below.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Alachlor DPPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Name
chloroform isopropyl ether methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dye solution
Quantity
0.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCC(OC[C@@H](OC(CCCCCC[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])=O)COP(OCC[N+](C)(C)C)([O-])=O)=O.CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(C[C@H](CC2)O)=CC3)CC1)C)C.CCCCCCCCCCCCCCCC(OCC(OC(CCCCCCCCCCCCCCC)=O)COP(OCC(O)CO)(O)=O)=O.CCC1C=CC=C(CC)[C:135]=1[N:136]([C:140]([CH2:142][Cl:143])=[O:141])[CH2:137][O:138][CH3:139].CCN(CCOC1C=CC(CC2C=CC=CC=2)=CC=1)CC.Cl.C(Cl)(Cl)Cl.C(OC(C)C)(C)C.CO>>[CH3:50][CH2:49][C:48]1[CH:47]=[CH:46][CH:45]=[C:44]([CH2:43][CH3:42])[C:135]=1[N:136]([C:140]([CH2:142][Cl:143])=[O:141])[CH2:137][O:138][CH3:139] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC
Name
Alachlor DPPE
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC.CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl
Step Two
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solvent
Quantity
4.2 mL
Type
solvent
Smiles
Step Three
Name
chloroform isopropyl ether methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.C(C)(C)OC(C)C.CO
Step Four
Name
dye solution
Quantity
0.7 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Liposomes were formed by the reversed-phase evaporation method
CUSTOM
Type
CUSTOM
Details
This mixture was sonicated for 5 minutes under a low flow of nitrogen
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic phase was removed under vacuum on a rotary evaporator at 40° until all frothing
ADDITION
Type
ADDITION
Details
An additional 1.3 ml aliquot of the dye solution was added
CUSTOM
Type
CUSTOM
Details
except that the usual sonication step
CUSTOM
Type
CUSTOM
Details
Finally, to remove any unencapsulated dye
FILTRATION
Type
FILTRATION
Details
filtered on a 1×14 cm Sephadex G-50 column
CUSTOM
Type
CUSTOM
Details
dialyzed overnight against TBS at 4° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
stored at 4° C.
CUSTOM
Type
CUSTOM
Details
of 9 months

Outcomes

Product
Name
Type
Smiles
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.